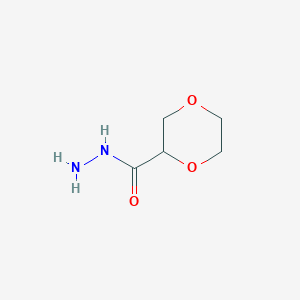
1,4-Dioxane-2-carbohydrazide
Descripción general
Descripción
1,4-Dioxane-2-carbohydrazide is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I found.
Synthesis Analysis
The synthesis of 1,4-Dioxane-2-carbohydrazide is not explicitly mentioned in the sources I found. However, carbohydrazide can be prepared by reacting dimethyl carbonate with hydrazine hydrate2.Molecular Structure Analysis
The molecular structure of 1,4-Dioxane-2-carbohydrazide is not explicitly mentioned in the sources I found. However, the molecular structure of carbohydrazide has been determined by X-ray single crystal diffraction technique2.Chemical Reactions Analysis
The chemical reactions involving 1,4-Dioxane-2-carbohydrazide are not explicitly mentioned in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dioxane-2-carbohydrazide are not explicitly mentioned in the sources I found.Aplicaciones Científicas De Investigación
Photocatalytic and H2O2/UV Processes for 1,4-Dioxane Degradation
1,4-Dioxane is known for its solubility and volatility, contaminating water bodies as industrial effluent. Studies have optimized photocatalytic and H2O2/UVC processes for its removal. TiO2-based photocatalysis and a combination of H2O2/UVC have been effective in degrading low concentrations of 1,4-dioxane in water. The addition of H2O2 to the photocatalytic process alters the degradation rate depending on the photocatalyst used. These findings suggest a promising approach for mitigating the environmental impact of 1,4-dioxane through advanced treatment methods (Coleman et al., 2007).
Microbial Approaches for 1,4-Dioxane Biodegradation
Research has explored microbial strategies for 1,4-dioxane degradation, capitalizing on the capabilities of certain bacteria. For instance, the use of the facultative anaerobe Shewanella oneidensis in a microbially driven Fenton reaction has shown promising results in degrading 1,4-dioxane without the need for external H2O2 or UV light. This process operates at circumneutral pH and drives the degradation through microbial metabolism, offering a potential alternative for in situ remediation of contaminants like 1,4-dioxane (Sekar & DiChristina, 2014).
Advanced Oxidation Technologies for 1,4-Dioxane Degradation
Advanced oxidation technologies (AOTs) are recognized for their ability to mineralize 1,4-dioxane completely, addressing its resistance to conventional water treatment methods. Research indicates that factors like pH significantly affect the efficiency of AOTs. For example, TiO2 photocatalysis reactor systems demonstrate optimal efficiency under neutral pH conditions, highlighting the critical role of reaction conditions in the effectiveness of these technologies (Vescovi, Coleman, & Amal, 2010).
Fenton Treatment Optimization and Monitoring
The Fenton treatment method has been optimized for the degradation of 1,4-dioxane, showing promising results in terms of 1,4-dioxane removal and the enhancement of biodegradability of the solution. This approach not only achieves the complete removal of 1,4-dioxane but also significantly reduces chemical oxygen demand (COD). The study emphasizes the potential of the Fenton process, performed under neutral pH, for effective treatment, monitored through on-line FTIR, providing insights into the degradation pathway of 1,4-dioxane (Merayo et al., 2014).
Safety And Hazards
The safety and hazards of 1,4-Dioxane-2-carbohydrazide are not explicitly mentioned in the sources I found. However, 1,4-dioxane is classified as a potential human carcinogen based on animal studies56.
Direcciones Futuras
The future directions of 1,4-Dioxane-2-carbohydrazide are not explicitly mentioned in the sources I found. However, the treatment chain that combines physical-chemical processes and biodegradation has a great potential for synergistic removal of 1,4-dioxane at lower operating costs7.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of 1,4-Dioxane-2-carbohydrazide. For a more comprehensive understanding, further research and analysis would be needed.
Propiedades
IUPAC Name |
1,4-dioxane-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-7-5(8)4-3-9-1-2-10-4/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUPBLSDZSZQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxane-2-carbohydrazide | |
CAS RN |
1097812-58-2 | |
| Record name | 1,4-dioxane-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phenyl]methyl})amine](/img/structure/B1517721.png)
![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1517724.png)
![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)
![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)
![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)
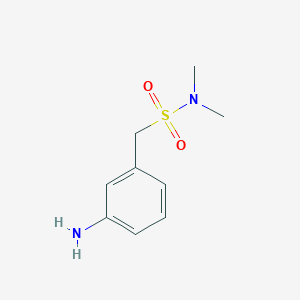
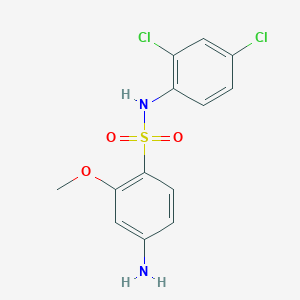
![6-[Ethyl(propan-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B1517731.png)
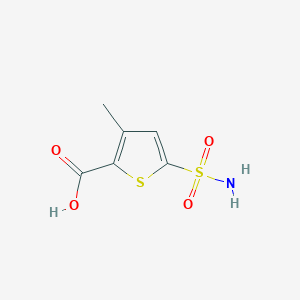
![5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B1517735.png)

![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)
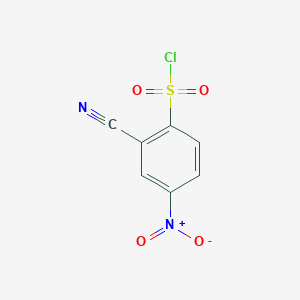
![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)